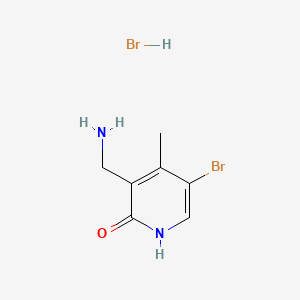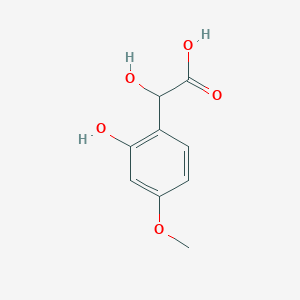
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde: is a chemical compound characterized by the presence of a fluorophenyl group attached to a dioxaindane ring system with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaindane ring system followed by the introduction of the fluorophenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective functionalization reactions to introduce the fluorophenyl and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carboxylic acid.
Reduction: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
相似化合物的比较
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pyridazine and Pyridazinone Derivatives: Compounds with adjacent nitrogen atoms in a six-membered ring, showing diverse biological activities.
Uniqueness: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is unique due to its specific ring system and functional groups, which confer distinct chemical reactivity and potential applications. The combination of a fluorophenyl group with a dioxaindane ring and an aldehyde functional group is not commonly found in other compounds, making it a valuable target for research and development.
属性
分子式 |
C14H9FO3 |
|---|---|
分子量 |
244.22 g/mol |
IUPAC 名称 |
7-(2-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H9FO3/c15-12-4-2-1-3-10(12)11-5-9(7-16)6-13-14(11)18-8-17-13/h1-7H,8H2 |
InChI 键 |
HGRZZBUCYMIHQC-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



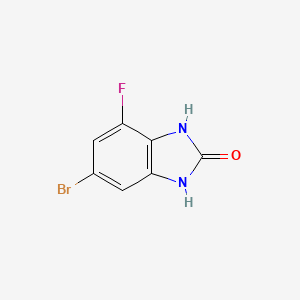
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
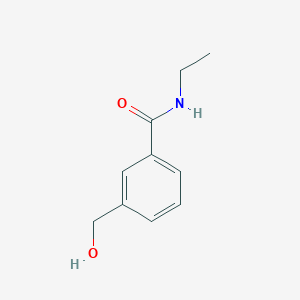
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
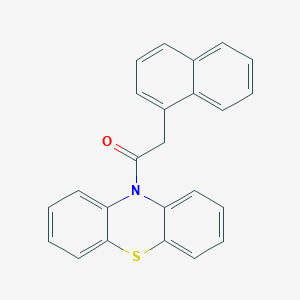

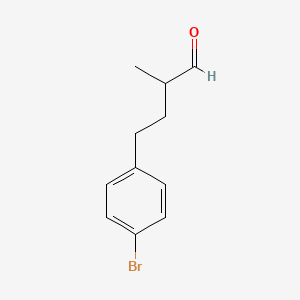
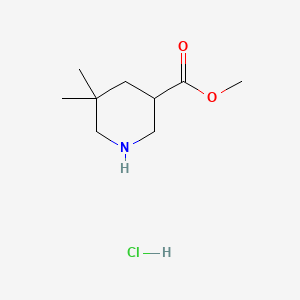
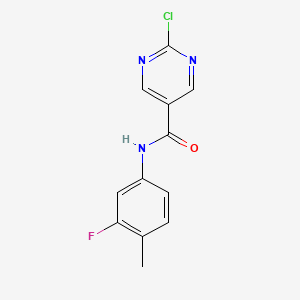
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
